molecular formula C6H2Cl2N2 B173735 2,5-Dichloroisonicotinonitrile CAS No. 102645-35-2

2,5-Dichloroisonicotinonitrile

Cat. No. B173735
Key on ui cas rn: 102645-35-2
M. Wt: 173 g/mol
InChI Key: OZACVJUZLULNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763463

Procedure details

3-chloro-4-cyanopyridine is converted to N-oxide by means of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoate, and phosphorus oxychloride is reacted thereto to obtain 4-cyano-2,3-dichloropyridine and 4-cyano-2,5-dichloropyridine. These compounds can be separated by column chromatography. The separated compounds are respectively hydrolyzed under an alkaline condition or an acidic condition to obtain the respective carboxylic acids, which are then subjected to Curtius rearrangement and then treated with trifluoroacetic acid to obtain 4-amino-2,3-dichloro-pyridine and 4-amino-2,5-dichloropyridine,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-chloroperbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9].OO.[Cl:12]C1C=CC=C(C(O[O-])=O)C=1.P(Cl)(Cl)([Cl:25])=O>>[C:8]([C:7]1[CH:6]=[CH:5][N:4]=[C:3]([Cl:12])[C:2]=1[Cl:1])#[N:9].[C:8]([C:7]1[C:2]([Cl:1])=[CH:3][N:4]=[C:5]([Cl:25])[CH:6]=1)#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=CC1C#N
Step Two
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
m-chloroperbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)O[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=NC=C1)Cl)Cl
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05763463

Procedure details

3-chloro-4-cyanopyridine is converted to N-oxide by means of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoate, and phosphorus oxychloride is reacted thereto to obtain 4-cyano-2,3-dichloropyridine and 4-cyano-2,5-dichloropyridine. These compounds can be separated by column chromatography. The separated compounds are respectively hydrolyzed under an alkaline condition or an acidic condition to obtain the respective carboxylic acids, which are then subjected to Curtius rearrangement and then treated with trifluoroacetic acid to obtain 4-amino-2,3-dichloro-pyridine and 4-amino-2,5-dichloropyridine,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-chloroperbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9].OO.[Cl:12]C1C=CC=C(C(O[O-])=O)C=1.P(Cl)(Cl)([Cl:25])=O>>[C:8]([C:7]1[CH:6]=[CH:5][N:4]=[C:3]([Cl:12])[C:2]=1[Cl:1])#[N:9].[C:8]([C:7]1[C:2]([Cl:1])=[CH:3][N:4]=[C:5]([Cl:25])[CH:6]=1)#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=CC1C#N
Step Two
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
m-chloroperbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)O[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=NC=C1)Cl)Cl
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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